Fmoc-Val-Ala-PAB-PFP is a synthetic compound that plays a crucial role in bioconjugation and drug delivery systems. It consists of several functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a valine-alanine dipeptide, a p-aminobenzyloxycarbonyl (PAB) protecting group, and a pentafluorophenyl (PFP) ester group. This compound is primarily utilized in the development of targeted therapeutics, particularly in the context of antibody-drug conjugates (ADCs) and other bioconjugation applications.
The compound is classified as a peptide linker, specifically designed for use in bioconjugation. It is commercially available from various suppliers, including AxisPharm and MedchemExpress, which offer it for research purposes under the CAS number 2348406-01-7 . The classification of Fmoc-Val-Ala-PAB-PFP falls within the broader category of synthetic organic compounds, particularly those involved in peptide synthesis and drug delivery mechanisms.
The synthesis of Fmoc-Val-Ala-PAB-PFP typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous as it facilitates the sequential addition of amino acids while minimizing side reactions and purifications steps.
Technical Details:
The molecular structure of Fmoc-Val-Ala-PAB-PFP includes:
The molecular formula for Fmoc-Val-Ala-PAB-PFP can be represented as C₁₈H₁₈F₅N₃O₄, indicating its complex structure with multiple functional groups contributing to its chemical behavior .
Fmoc-Val-Ala-PAB-PFP participates in various chemical reactions primarily involving amide bond formation. The PFP ester group is particularly reactive towards primary amines, allowing for the formation of stable linkages with other biomolecules .
Technical Details:
The mechanism of action for Fmoc-Val-Ala-PAB-PFP involves its role in facilitating targeted drug delivery through ADCs. Upon administration, the compound remains stable until it reaches target cells where specific enzymes cleave the linker to release the drug payload.
This targeted release mechanism enhances therapeutic efficacy while reducing systemic toxicity by ensuring that drugs are activated only at the site of action .
Relevant analyses indicate that Fmoc-Val-Ala-PAB-PFP maintains its integrity over time when stored correctly, although precautions should be taken to avoid exposure to moisture and light .
Fmoc-Val-Ala-PAB-PFP is widely used in scientific research for:
Cleavable linkers directly dictate ADC safety and potency through three mechanistic pillars:
Protease-Responsive Activation: Fmoc-Val-Ala-PAB-PFP incorporates a Val-Ala dipeptide motif specifically cleaved by lysosomal cathepsin B, an enzyme overexpressed in malignant cells [2] [4] [6]. Upon antibody internalization, cathepsin B severs the peptide bond, initiating a self-immolative cascade where the PAB spacer spontaneously decomposes to release the payload [3] . This mechanism confines cytotoxicity to target cells, minimizing off-tissue damage.
Engineered Stability-Function Dynamics: The PFP (pentafluorophenyl) ester enables chemoselective conjugation to payload amines, forming stable amide bonds critical for plasma stability [1] [9]. Its inherent photolability adds a secondary release trigger under light exposure, enabling spatiotemporal control in therapeutic applications [1]. Concurrently, the Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary amine protector, facilitating sequential bioconjugation strategies before its removal under basic conditions [3] [4].
Pharmacokinetic Optimization: Compared to non-cleavable linkers, Val-Ala architectures demonstrate superior tumor-selective payload liberation. Studies reveal that Val-Ala linkers maintain >95% integrity in human plasma over 72 hours but undergo complete cleavage within 1 hour of cathepsin B exposure [6] . This differential stability is quantified in Table 1.
Table 1: Functional Components of Fmoc-Val-Ala-PAB-PFP
| Component | Chemical Role | Biological Function |
|---|---|---|
| Fmoc | Amine-protecting group | Enables deprotection for amine-mediated conjugation |
| Val-Ala dipeptide | Protease substrate | Cathepsin B cleavage site for tumor-specific release |
| PAB | Self-immolative spacer | Autodegradation post-cleavage for payload liberation |
| PFP ester | Activated ester for acylation | Forms stable amide bonds with payload amines |
The development of Fmoc-Val-Ala-PAB-PFP reflects iterative optimization in peptide linker technology:
From Val-Cit to Val-Ala: A Paradigm Shift: Early dipeptide linkers like Val-Cit-PAB faced limitations in aggregation propensity and heterogeneous drug loading. Structural analyses revealed Val-Ala’s superior solubility profile and reduced steric hindrance, enabling higher drug-to-antibody ratios (DARs) without precipitation . Notably, ADCs incorporating Val-Ala linkers exhibit <5% aggregation at DAR=8, compared to ~15% for Val-Cit equivalents . This translates to enhanced tumor accumulation and reduced hepatic clearance.
Synthetic Modularity for Precision Engineering: Fmoc-Val-Ala-PAB-PFP exemplifies a "plug-and-play" scaffold where each moiety is chemically tunable. The Fmoc group permits orthogonal deprotection for site-specific antibody coupling, while the PFP ester accommodates diverse payloads (e.g., auristatins, camptothecins) [1] [9]. Synthetic routes leverage solid-phase peptide synthesis (SPPS), as illustrated below:
1. Fmoc-Val-OH + H-Ala-PAB-PFP → Fmoc-Val-Ala-PAB-PFP (amide coupling) 2. Fmoc deprotection: Piperidine/DMF → Free amine for antibody conjugation Table 2: Evolution of Dipeptide Linkers in ADC Design
| Linker Type | Protease Sensitivity | Plasma Stability | Aggregation at High DAR |
|---|---|---|---|
| Val-Cit-PAB | Cathepsins B, L, K | Moderate | Significant (~15%) |
| Val-Ala-PAB | Primarily Cathepsin B | High (>95% at 72h) | Minimal (<5%) |
| cBu-Cit-PAB | Cathepsin B-selective | High | Moderate (~10%) |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2